molecular formula C7H7F3OS B2423810 (1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol CAS No. 2241107-30-0

(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol

Cat. No.: B2423810
CAS No.: 2241107-30-0
M. Wt: 196.19
InChI Key: UDTBDBXIKDHUHN-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol is an organic compound featuring a trifluoromethyl group attached to a thiophene ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol typically involves the trifluoromethylation of thiophene derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions. The reaction often requires a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 5-(trifluoromethyl)thiophene-3-carboxylic acid, while reduction can produce 5-(trifluoromethyl)thiophene .

Scientific Research Applications

(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)thiophene-3-carboxylic acid
  • 5-(Trifluoromethyl)thiophene
  • 1-(Trifluoromethyl)thiophen-3-yl)ethanol

Uniqueness

(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and an ethanol moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(1S)-1-[5-(trifluoromethyl)thiophen-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3OS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4,11H,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTBDBXIKDHUHN-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CSC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.